molecular formula C12H20ClNO3 B2988142 4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride CAS No. 2361656-23-5

4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride

Cat. No.: B2988142
CAS No.: 2361656-23-5
M. Wt: 261.75
InChI Key: IVDQVKCOFSMMSF-UHFFFAOYSA-N
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Description

4-(4-Aminobutyl)-2,6-dimethoxyphenol hydrochloride is a phenolic derivative characterized by a 2,6-dimethoxyphenol core substituted with a 4-aminobutyl group at the para position and a hydrochloride counterion. The molecular formula is C₁₂H₁₈NO₃·HCl (assuming a butyl chain; see structural analogs in and ). Its structure confers both hydrophilic (amine and hydroxyl groups) and lipophilic (methoxy and alkyl chain) properties, making it relevant for pharmacological and chemical applications.

Properties

IUPAC Name

4-(4-aminobutyl)-2,6-dimethoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-15-10-7-9(5-3-4-6-13)8-11(16-2)12(10)14;/h7-8,14H,3-6,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDQVKCOFSMMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride typically involves a multi-step process. One common method starts with the alkylation of 2,6-dimethoxyphenol using 4-bromobutylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of 4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Halogenating agents like thionyl chloride or bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while reduction of the nitro group results in the formation of an amine.

Scientific Research Applications

4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in cellular signaling pathways.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride involves its interaction with specific molecular targets within cells. It is believed to modulate neurotransmitter systems, ion channels, and nitric oxide synthesis, which are crucial for its biological effects. The compound’s ability to interact with these targets makes it a promising candidate for further research into its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Compounds with the 2,6-dimethoxyphenol core exhibit diverse biological activities depending on substituents. Key comparisons include:

Compound Name Substituent Key Findings Reference
M&B 16,573 Morpholinopropionate ester - Induces transient anesthesia in cats but causes delayed toxicity due to metabolic conversion to 2,6-dimethoxyquinol/benzoquinone. Toxicity mitigated by cysteine.
4-Allyl-2,6-dimethoxyphenyl ester Allyl group - Retains anesthetic properties in cats without delayed toxicity, indicating substituent stability affects metabolic pathways.
2,6-Dimethoxyquinol Hydroquinone derivative - Directly toxic in cats; toxicity prevented by cysteine, suggesting redox-mediated toxicity.
4-(3-Hydroxypropyl)-2,6-dimethoxyphenol (Compound 15A) 3-Hydroxypropyl group - Derived from lignin hydrogenolysis; highlights substituent influence on chemical reactivity during catalytic processes.
4-(3’-Hydroxymethyl oxiran-2’-yl)-2,6-dimethoxyphenol Epoxide-functionalized chain - Exhibits cytotoxic activity in Aquilaria sinensis; substituent polarity impacts bioactivity.

Key Insights :

  • Alkyl Chain Length and Functional Groups: The 4-aminobutyl group in the target compound may enhance solubility and receptor binding compared to shorter chains (e.g., 3-aminopropyl in ).
  • Metabolic Stability: Allyl and morpholino esters (e.g., M&B 16,573) undergo enzymatic hydrolysis, releasing toxic metabolites, whereas primary amines (as in the target) might exhibit different metabolic pathways.

Key Insights :

  • Solubility: The hydrochloride salt improves aqueous solubility compared to non-ionic analogs like 2,6-dimethoxyphenol, which is primarily used in lignin chemistry.
  • Synthetic Complexity: Introduction of the aminobutyl group requires multi-step synthesis (alkylation followed by amination), contrasting with simpler methyl or allyl derivatives.
Toxicity and Metabolic Pathways
  • Toxicity in Model Organisms: M&B 16,573 (morpholino ester) causes fatal toxicity in cats due to conversion to 2,6-dimethoxyquinone, a reactive electrophile. In contrast, 4-allyl derivatives avoid this toxicity, suggesting that electron-withdrawing substituents (e.g., esters) increase metabolic instability.
  • Protective Agents: Sulfhydryl compounds (e.g., cysteine) neutralize electrophilic metabolites in dimethoxyquinone derivatives. This mechanism may extend to the target compound if similar metabolites form.

Biological Activity

4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride is a phenolic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a 2,6-dimethoxyphenol core with an aminobutyl side chain. Its hydrochloride form enhances its solubility in aqueous environments, facilitating biological assays and therapeutic applications.

Chemical Structure

ComponentDescription
Core Structure2,6-Dimethoxyphenol
Side Chain4-Aminobutyl
Salt FormHydrochloride

Antioxidant Properties

Research indicates that compounds similar to 4-(4-Aminobutyl)-2,6-dimethoxyphenol exhibit significant antioxidant activity. The presence of methoxy groups in the phenolic structure contributes to free radical scavenging capabilities. Studies have demonstrated that such compounds can reduce oxidative stress in various cellular models, potentially mitigating damage associated with chronic diseases.

Cytotoxicity and Anticancer Activity

Several studies have evaluated the cytotoxic effects of related phenolic compounds on cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Methodology : MTT assay was utilized to determine cell viability after treatment with varying concentrations of the compound.
  • Findings : Compounds similar in structure showed IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating moderate cytotoxicity.

The biological effects of 4-(4-Aminobutyl)-2,6-dimethoxyphenol are hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to growth and apoptosis.

Study 1: Antioxidant Activity Assessment

A study conducted on a series of dimethoxyphenol derivatives, including 4-(4-Aminobutyl)-2,6-dimethoxyphenol, assessed their ability to scavenge free radicals. The results indicated a dose-dependent relationship with antioxidant capacity.

Study 2: Cytotoxicity on Cancer Cell Lines

In vitro studies demonstrated that treatment with the compound resulted in a significant decrease in cell viability in HeLa cells. The study reported:

  • Concentration : 20 µM
  • Cell Viability Reduction : Approximately 70% compared to control.

These findings suggest potential applications in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(4-Aminobutyl)-2,6-dimethoxyphenol, a comparison with other phenolic compounds is essential.

CompoundAntioxidant ActivityCytotoxicity (IC50)Mechanism of Action
4-Vinyl-2,6-dimethoxyphenolHigh15 µMFree radical scavenging
Canolol (from canola oil)Moderate25 µMEnzyme inhibition
CurcuminHigh10 µMReceptor modulation

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